molecular formula C20H28O2S2 B107088 1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]- CAS No. 16265-89-7

1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-

Cat. No. B107088
CAS RN: 16265-89-7
M. Wt: 364.6 g/mol
InChI Key: YGALRCQOXIFYJC-UHFFFAOYSA-N
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Description

1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]- is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound is commonly referred to as ETMTM and is used in various scientific applications, including biochemical research and drug discovery.

Mechanism of Action

ETMTM works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of various kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, ETMTM can disrupt the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
ETMTM has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the activity of certain enzymes and proteins, which can lead to reduced inflammation and the inhibition of cancer cell growth. Additionally, it has been shown to have antioxidant properties, which can help protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETMTM in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using ETMTM is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving ETMTM. One area of interest is the development of new drugs based on the structure of ETMTM. Additionally, researchers may continue to study the mechanism of action of ETMTM in order to better understand its effects on the body. Finally, there may be opportunities to explore the use of ETMTM in other scientific applications, such as environmental monitoring or materials science.

Synthesis Methods

ETMTM is synthesized through a multi-step process that involves the reaction of naphthalene with various reagents, including sulfuric acid and methyl iodide. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

ETMTM has been extensively studied in scientific research due to its potential applications in drug discovery. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

16265-89-7

Product Name

1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-

Molecular Formula

C20H28O2S2

Molecular Weight

364.6 g/mol

IUPAC Name

1,3,5,9-tetramethyl-3,9-bis(methylsulfanylmethyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,10-dione

InChI

InChI=1S/C20H28O2S2/c1-12-9-13-14-7-8-18(2,17(22)19(14,3)10-23-5)15(13)20(4,11-24-6)16(12)21/h7-9,13-15H,10-11H2,1-6H3

InChI Key

YGALRCQOXIFYJC-UHFFFAOYSA-N

SMILES

CC1=CC2C3C=CC(C2C(C1=O)(C)CSC)(C(=O)C3(C)CSC)C

Canonical SMILES

CC1=CC2C3C=CC(C2C(C1=O)(C)CSC)(C(=O)C3(C)CSC)C

synonyms

1,4a,5,8a-Tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-1,4-ethanonaphthalene-6,9(4H)-dione

Origin of Product

United States

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